molecular formula C19H16N6OS B13363254 3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13363254
M. Wt: 376.4 g/mol
InChI Key: CENFGHXOSYVQFF-UHFFFAOYSA-N
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Description

3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves multiple steps, typically starting with the preparation of the triazolothiadiazole core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-3-26-14-9-7-13(8-10-14)18-23-25-17(21-22-19(25)27-18)16-12(2)20-15-6-4-5-11-24(15)16/h4-11H,3H2,1-2H3

InChI Key

CENFGHXOSYVQFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

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